molecular formula C7H11FN2 B12833603 4-Amino-1-fluorocyclohexane-1-carbonitrile

4-Amino-1-fluorocyclohexane-1-carbonitrile

Cat. No.: B12833603
M. Wt: 142.17 g/mol
InChI Key: ATRXFISPSPWDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-fluorocyclohexane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an amino group, a fluorine atom, and a nitrile group attached to a cyclohexane ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-fluorocyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the fluorination of cyclohexane derivatives followed by the introduction of amino and nitrile groups. For instance, starting with cyclohexanone, the compound can be fluorinated using reagents like Selectfluor. Subsequent reactions with ammonia and cyanogen bromide can introduce the amino and nitrile groups, respectively.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Catalysts and solvents are carefully selected to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-fluorocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

    Oxidation: Formation of oximes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or other substituted cyclohexanes.

Scientific Research Applications

4-Amino-1-fluorocyclohexane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-fluorocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorocyclohexane-1-carboxylic acid
  • 4-Amino-1-fluorocyclohexane-1-carboxylic acid
  • 5-Amino-1H-pyrazole-4-carbonitrile

Uniqueness

4-Amino-1-fluorocyclohexane-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the same cyclohexane ring, along with a fluorine atom. This combination of functional groups imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H11FN2

Molecular Weight

142.17 g/mol

IUPAC Name

4-amino-1-fluorocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H11FN2/c8-7(5-9)3-1-6(10)2-4-7/h6H,1-4,10H2

InChI Key

ATRXFISPSPWDFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)(C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.